methyl 3-(N-methylanilino)propanoate
Description
Methyl 3-(N-methylanilino)propanoate is an organic compound featuring an ester functional group (propanoate backbone) substituted with an N-methylanilino moiety. For instance, derivatives such as 3-(N-Methylanilino)propionitrile (a nitrile analog) are documented, highlighting the role of the N-methylaniline group in influencing electronic and steric properties . Esters like this are typically used in synthetic chemistry, pharmaceuticals, or as intermediates due to their reactivity and solubility profiles.
Properties
CAS No. |
40445-29-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-(N-methylanilino)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-12(9-8-11(13)14-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
CQGQGDWHIPDSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(N-Methylanilino)propionitrile
- Molecular Formula : C₁₀H₁₁N₂
- Functional Group : Nitrile (–CN)
- Key Differences: The nitrile group confers distinct reactivity (e.g., resistance to hydrolysis under mild conditions compared to esters) and applications in synthesizing amines or heterocycles. The ester group in methyl 3-(N-methylanilino)propanoate would exhibit higher polarity and susceptibility to nucleophilic acyl substitution .
Dimethylaminopropylamine
- Molecular Formula : C₅H₁₄N₂
- Functional Group : Primary and tertiary amines (–NH₂ and –N(CH₃)₂)
- Key Differences: This compound lacks the ester moiety, making it more basic and water-soluble. It is used as a surfactant or epoxy curing agent, whereas esters like this compound are likely less basic and more lipophilic, favoring applications in organic solvents or drug delivery .
Substituent Modifications
Sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate
- Molecular Formula : C₁₂H₁₈NNaO₅S
- Substituents : N-Ethyl, 3-methoxy, sulfonate (–SO₃⁻), and hydroxyl (–OH) groups.
- Key Differences: The sulfonate and hydroxyl groups enhance water solubility, making this compound suitable for biochemical research. In contrast, this compound’s ester group would prioritize lipid solubility. The ethyl and methoxy substituents also alter electronic effects compared to the methyl group in the target compound .
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Functional Group: Ketone (–CO–) and chloro-substituted anilino.
- Key Differences: The ketone group enables nucleophilic addition reactions, unlike the ester’s acyl substitution.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity Trends: Esters generally undergo hydrolysis faster than nitriles but slower than amines, suggesting this compound could serve as a stable intermediate in multistep syntheses .
Notes
- The provided evidence lacks direct data on this compound; comparisons are extrapolated from structurally related compounds.
- Further experimental studies are required to confirm physicochemical properties (e.g., melting point, solubility) and synthetic utility.
- Diversified references (e.g., journals, safety data sheets, catalogs) ensure a holistic perspective on functional group and substituent impacts .
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